

Solubility Profile of Ponazuril-d3 in Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **Ponazuril-d3** in various organic solvents. **Ponazuril-d3**, a deuterated analog of the antiprotozoal drug Ponazuril, is primarily used as an internal standard in pharmacokinetic and metabolic studies. Understanding its solubility is critical for the preparation of stock solutions, formulation development, and analytical method validation.

While specific quantitative solubility data for **Ponazuril-d3** is not readily available in published literature, this guide compiles qualitative information for Ponazuril and quantitative data for its parent compound, Toltrazuril. Given the structural similarities, the solubility of **Ponazuril-d3** is expected to be very close to that of Ponazuril and in a similar range to Toltrazuril. The minor mass difference due to deuterium substitution is unlikely to significantly impact its solubility in organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Toltrazuril, which can be used as a reliable estimate for **Ponazuril-d3**. It is recommended to empirically verify the solubility for specific applications.



Organic Solvent	Chemical Formula	Estimated Solubility of Ponazuril-d3 (mg/mL)	Temperature (°C)	Data Source
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	~25	Not Specified	INVALID-LINK [1]
Dimethylformami de (DMF)	C ₃ H ₇ NO	~25	Not Specified	INVALID-LINK [1]
Ethyl Acetate	C4H8O2	~4.13	25	INVALID-LINK [2]
Dichloromethane	CH ₂ Cl ₂	~2.59	25	INVALID-LINK [2]
Toluene	C7H8	~1.33	25	INVALID-LINK [2]
Ethanol	C ₂ H ₆ O	~1.0 - 0.67	Not Specified/25	INVALID-LINK [1],INVALID- LINK[2]
Isopropyl Alcohol	СзНвО	~0.42	25	INVALID-LINK [2]

Note: The solubility value for Ethyl Acetate, Dichloromethane, Toluene, and Isopropyl Alcohol was converted from mole fraction data presented in the cited academic paper.

Qualitative Solubility Information

Based on patent literature, Ponazuril is described as being soluble in a range of organic solvents. This provides a broader list of potential solvents for **Ponazuril-d3**.

Ponazuril has been reported to be dissolved in:

Dimethyl Sulfoxide (DMSO)



- Dimethylformamide (DMF)
- Ethyl Acetate
- Tetrahydrofuran (THF)
- Diethyl Carbonate
- Toluene
- Triethanolamine

It is also described as being "slightly soluble" in Ethanol.

Experimental Protocol for Solubility Determination

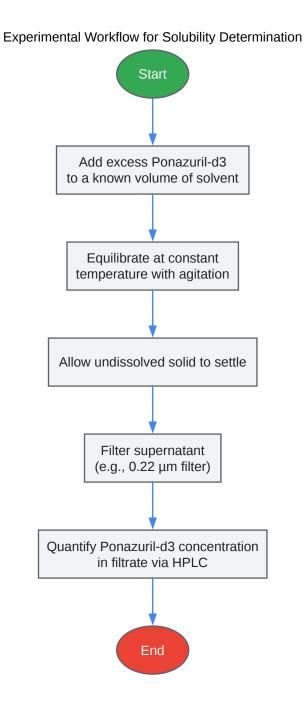
A standard experimental protocol to determine the solubility of **Ponazuril-d3** in an organic solvent involves the isothermal shake-flask method.

Methodology:

- Preparation: An excess amount of Ponazuril-d3 is added to a known volume of the selected organic solvent in a sealed vial.
- Equilibration: The vial is agitated in a constant temperature water bath or shaker to allow the solution to reach equilibrium. The time required to reach equilibrium should be determined experimentally but is typically 24-72 hours.
- Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
- Quantification: The concentration of Ponazuril-d3 in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
- Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.



Below is a workflow diagram for this experimental protocol.



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Experimental Workflow for Solubility Determination

Mechanism of Action: Inhibition of Pyrimidine Synthesis



Ponazuril, and by extension Ponazuril-d3, exerts its antiprotozoal effect by targeting the apicoplast of coccidian parasites. It is believed to inhibit a key enzyme in the pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis, and therefore, parasite replication.

The simplified signaling pathway is illustrated below.

Ponazuril-d3 **Apicoplast** (Parasite Organelle) targets Pyrimidine Synthesis Enzyme inhibits Pyrimidine Biosynthesis DNA & RNA **Synthesis** Parasite Replication

Simplified Mechanism of Action of Ponazuril

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